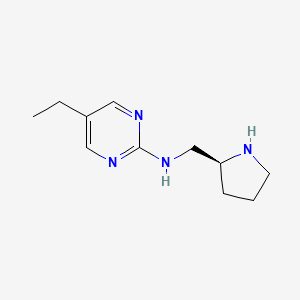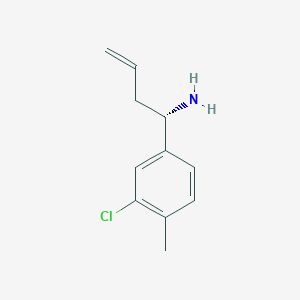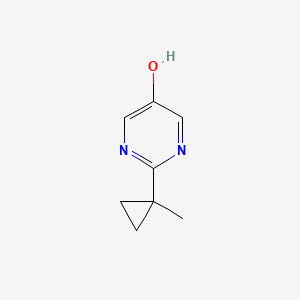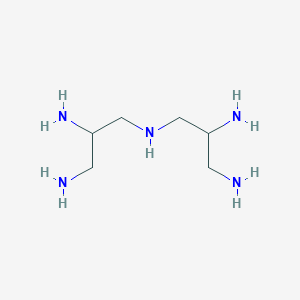![molecular formula C16H13BrO3 B13122725 Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate typically involves the bromination of biphenyl followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification involves reacting the brominated biphenyl with ethyl oxalyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives of biphenyl.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl bromoacetate
- Ethyl 3-bromopropionate
- Ethyl chloroacetate
- Ethyl iodoacetate
Uniqueness
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is unique due to its biphenyl structure with a bromine atom and an ethyl ester group. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its applications in various fields of research further highlight its uniqueness.
Propiedades
Fórmula molecular |
C16H13BrO3 |
|---|---|
Peso molecular |
333.18 g/mol |
Nombre IUPAC |
ethyl 2-[4-(3-bromophenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |
Clave InChI |
JHLZEFBWSGXLTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
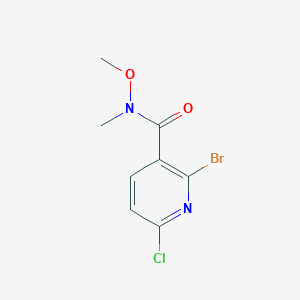
![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
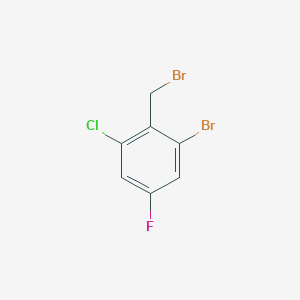
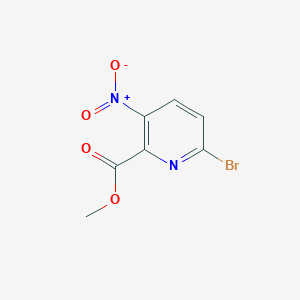
![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)

![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
